molecular formula C12H18N2O B1486578 1-(2-Aminophenyl)piperidine-3-methanol CAS No. 1154252-87-5

1-(2-Aminophenyl)piperidine-3-methanol

Cat. No. B1486578
M. Wt: 206.28 g/mol
InChI Key: XJMMZTGZKRRHSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Aminophenyl)piperidine-3-methanol are not explicitly mentioned in the available sources .

Scientific Research Applications

Synthesis and Characterization

  • Novel pyridine derivatives were synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine, confirming their structure through spectroscopic techniques (Wu Feng, 2011).

Fluorescent Logic Gates

  • Compounds combining a fluorophore, piperazine receptor, and aryl group were synthesized and studied as fluorescent logic gates. Their behavior in different solvents and under varying conditions was explored, demonstrating potential for probing cellular membranes and protein interfaces (Gauci & Magri, 2022).

Rapid Synthesis Methods

  • A method for rapid synthesis of 1,8-naphthyridines from 2-aminonicotinaldehyde and active methylene compounds was developed, utilizing microwave irradiation to reduce reaction time and improve yields (Mogilaiah & Reddy, 2002).

Kinetic Studies

  • Kinetic studies were conducted on the reactions of various thionocarbonates with secondary alicyclic amines, providing insights into reaction mechanisms and rate-determining steps (Castro et al., 2001).

Structural Elucidation

  • NMR experiments were used to study substituted piperidine derivatives, leading to stereostructural elucidation of these compounds in salt form (Cholli & Pennino, 1988).

Oxidation Studies

  • The oxidation of 2-aminophenol to 2-aminophenoxazin-3-one initiated by tetramethyl-1-piperidinyloxyl (TEMPO) was investigated, revealing key steps in the activation process of the substrate (Kaizer, Csonka, & Speier, 2002).

Pharmaceutical Building Blocks

  • A study developed a palladium-catalyzed migrative Negishi coupling method to create 3-aryl-N-Boc-piperidines, demonstrating a new approach for synthesizing important pharmaceutical building blocks (Millet & Baudoin, 2015).

Safety And Hazards

While specific safety data for 1-(2-Aminophenyl)piperidine-3-methanol is not available, safety data for related compounds such as piperidine indicate that they can be hazardous. Piperidine is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It also causes severe skin burns and eye damage .

properties

IUPAC Name

[1-(2-aminophenyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-5-1-2-6-12(11)14-7-3-4-10(8-14)9-15/h1-2,5-6,10,15H,3-4,7-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMMZTGZKRRHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Aminophenyl)piperidin-3-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Aminophenyl)piperidine-3-methanol
Reactant of Route 2
Reactant of Route 2
1-(2-Aminophenyl)piperidine-3-methanol
Reactant of Route 3
Reactant of Route 3
1-(2-Aminophenyl)piperidine-3-methanol
Reactant of Route 4
Reactant of Route 4
1-(2-Aminophenyl)piperidine-3-methanol
Reactant of Route 5
Reactant of Route 5
1-(2-Aminophenyl)piperidine-3-methanol
Reactant of Route 6
Reactant of Route 6
1-(2-Aminophenyl)piperidine-3-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.